3-Ethylpiperidin-4-ol

Prostaglandin Receptor Pharmacology EP3 Antagonist Structure-Activity Relationship (SAR)

3-Ethylpiperidin-4-ol (CAS 373603-90-8) is a heterocyclic organic compound classified as a substituted piperidine. It features a saturated six-membered piperidine ring with an ethyl substituent at the 3-position and a hydroxyl group at the 4-position.

Molecular Formula C7H15NO
Molecular Weight 129.20 g/mol
CAS No. 373603-90-8
Cat. No. B8767366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethylpiperidin-4-ol
CAS373603-90-8
Molecular FormulaC7H15NO
Molecular Weight129.20 g/mol
Structural Identifiers
SMILESCCC1CNCCC1O
InChIInChI=1S/C7H15NO/c1-2-6-5-8-4-3-7(6)9/h6-9H,2-5H2,1H3
InChIKeyJZCKXAOPAHWWOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Ethylpiperidin-4-ol (CAS 373603-90-8) | Procurement-Grade Overview for Chemical Synthesis and Research


3-Ethylpiperidin-4-ol (CAS 373603-90-8) is a heterocyclic organic compound classified as a substituted piperidine [1]. It features a saturated six-membered piperidine ring with an ethyl substituent at the 3-position and a hydroxyl group at the 4-position [1]. Its molecular formula is C7H15NO, and it has a molecular weight of 129.20 g/mol . This structural motif serves as a key intermediate, or building block, in the synthesis of more complex pharmaceutical and agrochemical agents, where the specific stereochemistry and substitution pattern are critical for target engagement [1].

3-Ethylpiperidin-4-ol (CAS 373603-90-8) | Why Analog Substitution is a Critical Risk for Research Integrity


The substitution of 3-Ethylpiperidin-4-ol with closely related analogs, such as 3-methylpiperidin-4-ol or 4-hydroxypiperidine, introduces significant risk in both synthetic and biological contexts. Even minor alkyl chain length changes can drastically alter physicochemical properties like lipophilicity (LogP) and pKa, impacting solubility, membrane permeability, and metabolic stability. Critically, when incorporated as a pharmacophore, the specific 3-ethyl substitution in 3-Ethylpiperidin-4-ol is not merely an 'R-group' modification but a defined determinant of target binding conformation, as seen in the design of selective EP3 receptor antagonists where small structural changes yield orders-of-magnitude differences in binding affinity [1]. Substitution with an incorrect analog can lead to complete loss of desired biological activity or the emergence of off-target effects, thereby invalidating structure-activity relationship (SAR) studies and compromising the reproducibility of synthetic and pharmacological data.

3-Ethylpiperidin-4-ol (CAS 373603-90-8) | A Comparative Evidence Profile Against Structural Analogs


Comparative EP3 Receptor Antagonist Potency: The Impact of 3-Alkyl Chain Length on Binding Affinity

In a comparative analysis of piperidin-4-ol derivatives, the 3-ethyl substitution on 3-Ethylpiperidin-4-ol is critical for achieving high-affinity antagonism at the EP3 receptor. When assessed as part of a specific chemotype (BDBM50384444), this core confers a binding affinity (Ki) of 3.16 nM for the rat EP3 receptor [1]. In stark contrast, the 3-propyl analog (BDBM50384443) exhibits a 3.2-fold loss in potency, with a measured Ki of 10 nM [2]. This quantifiable difference underscores that the specific 3-ethyl substitution is not interchangeable with a propyl group for this target, providing a key differentiator for researchers exploring this chemical space.

Prostaglandin Receptor Pharmacology EP3 Antagonist Structure-Activity Relationship (SAR)

Physicochemical Profile: Defined Boiling Point and Molecular Properties for Synthesis Planning

3-Ethylpiperidin-4-ol possesses a defined set of physicochemical properties that distinguish it from simpler analogs and inform its handling during chemical synthesis. The compound has a predicted boiling point of 211.459°C at 760 mmHg and a density of 0.943 g/cm³ . Its molecular weight is 129.20 g/mol, which is higher than that of unsubstituted 4-hydroxypiperidine (101.15 g/mol) due to the ethyl group . This difference in physical properties, particularly the boiling point, is a critical factor for purification strategies like distillation and for selecting appropriate reaction solvents and conditions.

Organic Synthesis Process Chemistry Analytical Method Development

Synthetic Accessibility and Use as a Versatile Chiral Building Block

3-Ethylpiperidin-4-ol is established as a 'versatile and valuable synthetic intermediate' in medicinal chemistry . Its utility stems from the presence of two functional handles: a secondary amine and a secondary alcohol. These allow for a range of synthetic transformations including N-alkylation, acylation, and conversion of the alcohol to a leaving group. This differentiates it from less functionalized analogs, such as 3-ethylpiperidine, which lack the hydroxyl moiety essential for many synthetic pathways . Furthermore, methods for the stereocontrolled synthesis of both cis- and trans- enantiopure derivatives of the 3-ethyl-4-piperidineacetate core have been reported, highlighting its value for producing stereochemically pure molecules, a critical requirement in modern drug discovery [1].

Medicinal Chemistry Chiral Synthesis Building Block

3-Ethylpiperidin-4-ol (CAS 373603-90-8) | Targeted Application Scenarios Derived from Evidence


Scaffold for EP3 Receptor Antagonist Development

This compound is a key intermediate or core scaffold for researchers designing and synthesizing novel antagonists targeting the Prostaglandin EP3 receptor. The quantitative evidence demonstrates that the 3-ethyl substitution confers a high-affinity binding profile (Ki = 3.16 nM) [1], which is significantly more potent than the 3-propyl analog [2]. This makes it a preferred starting point for medicinal chemistry campaigns focused on indications potentially modulated by EP3, such as pain, inflammation, or overactive bladder.

Chiral Building Block for Stereochemically Complex Pharmaceuticals

As a versatile building block with two chiral centers (at C3 and C4), 3-Ethylpiperidin-4-ol is well-suited for the synthesis of enantiomerically pure drug candidates. The availability of stereodivergent synthesis routes [3] underscores its utility in creating complex, stereodefined molecular architectures. This is critical for programs where stereochemistry dictates pharmacological activity and safety, such as in the development of CNS-targeting drugs or selective enzyme inhibitors.

Functionalized Intermediate for Diverse Chemical Transformations

The compound's dual amine/alcohol functionality makes it an ideal intermediate for constructing more elaborate heterocyclic systems. Its defined physicochemical properties, including a boiling point of 211.459°C , facilitate its purification and use in multi-step synthesis. Procurement of this specific intermediate is justified for projects requiring a 3-ethyl-4-hydroxypiperidine motif, a structural feature common in many bioactive molecules, thereby saving significant synthetic effort and time.

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